4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester
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Overview
Description
4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the Steglich esterification method, which employs carbodiimide coupling reagents and dimethylformamide (DMF) as a solvent, can be used to produce the ester in high yields . This method is advantageous due to its mild reaction conditions and compatibility with a wide range of functional groups.
Chemical Reactions Analysis
Types of Reactions
4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid and benzyl alcohol.
Reduction: Benzyl alcohol and the corresponding amine.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and benzyl alcohol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar chemical properties but different applications.
Methyl butyrate: Another ester with a fruity odor, commonly used in flavorings.
Benzyl acetate: Similar in structure but with different functional groups and applications
Uniqueness
Its structure allows for versatile modifications and interactions, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C18H27N3O3 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl 4-[(2S)-2-amino-3-methylbutanoyl]-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20-9-10-21(14(3)11-20)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14?,16-/m0/s1 |
InChI Key |
YXQBEESBJCCMPE-WMCAAGNKSA-N |
Isomeric SMILES |
CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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